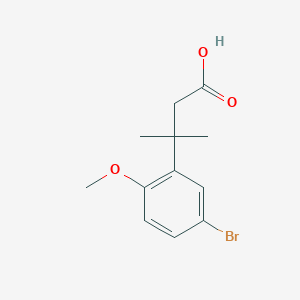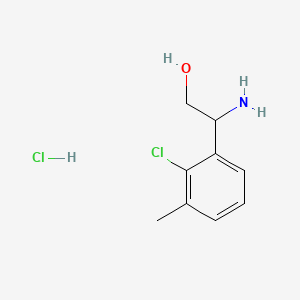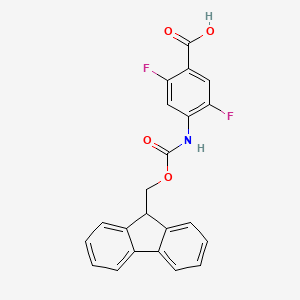
2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine-3-carboxamide with methylthiolate and phenylethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylethyl group can contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
2-(Methylsulfanyl)pyridine-3-carboxamide: Lacks the phenylethyl group, which may affect its binding properties and biological activity.
N-(2-Phenylethyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, potentially reducing its lipophilicity and membrane permeability.
2-(Methylsulfanyl)-N-(2-phenylethyl)benzamide: Features a benzene ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the combination of the methylsulfanyl and phenylethyl groups on the pyridine ring. This combination can enhance its biological activity and specificity, making it a valuable compound for various applications.
特性
CAS番号 |
763100-04-5 |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c1-19-15-13(8-5-10-17-15)14(18)16-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3,(H,16,18) |
InChIキー |
XLCCEJUOHIPHIL-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=C2 |
溶解性 |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)



![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)



![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)



